molecular formula C17H23NO4 B3086609 1-(Tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid CAS No. 1160262-03-2

1-(Tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid

Cat. No.: B3086609
CAS No.: 1160262-03-2
M. Wt: 305.4 g/mol
InChI Key: KHCTXOGRWQLHBK-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid: is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl group, a phenyl group, and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the protection of amine groups due to the presence of the tert-butoxycarbonyl group, which is a common protecting group in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems for the efficient introduction of the tert-butoxycarbonyl group . This method allows for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Deprotection: The major product is the free amine after removal of the tert-butoxycarbonyl group.

    Substitution: Substituted phenyl derivatives.

    Oxidation/Reduction: Alcohols or other oxidized products.

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid primarily involves its role as a protecting group. The tert-butoxycarbonyl group stabilizes the amine by forming a carbamate, which can be selectively removed under acidic conditions . This allows for the selective manipulation of other functional groups in the molecule without affecting the protected amine.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(15(19)20)14(11-18)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCTXOGRWQLHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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